Benzenesulfinamide, 4-methyl-N-(2-methylpropylidene)-

Organic Synthesis Sulfinamide Oxidation Derivatization

Benzenesulfinamide, 4-methyl-N-(2-methylpropylidene)- (CAS 842120-88-1) is a chiral sulfinamide featuring a p-tolyl group on sulfur and an N-isobutylidene imine moiety. It exists as a racemic mixture with unspecified E/Z geometry, whereas the resolved (S)-enantiomer (CAS 174590-06-8) and the pure (E)-isomer (CAS 813461-59-5) are distinct chemical entities with different procurement specifications.

Molecular Formula C11H15NOS
Molecular Weight 209.31 g/mol
CAS No. 842120-88-1
Cat. No. B12543634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfinamide, 4-methyl-N-(2-methylpropylidene)-
CAS842120-88-1
Molecular FormulaC11H15NOS
Molecular Weight209.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)N=CC(C)C
InChIInChI=1S/C11H15NOS/c1-9(2)8-12-14(13)11-6-4-10(3)5-7-11/h4-9H,1-3H3
InChIKeyMBDKDEQCBUDADQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenesulfinamide, 4-methyl-N-(2-methylpropylidene)- (CAS 842120-88-1): Procurement-Relevant Identity and Class Overview


Benzenesulfinamide, 4-methyl-N-(2-methylpropylidene)- (CAS 842120-88-1) is a chiral sulfinamide featuring a p-tolyl group on sulfur and an N-isobutylidene imine moiety . It exists as a racemic mixture with unspecified E/Z geometry, whereas the resolved (S)-enantiomer (CAS 174590-06-8) and the pure (E)-isomer (CAS 813461-59-5) are distinct chemical entities with different procurement specifications . This compound serves as a synthetic intermediate, quantitatively convertible to N-isobutylidene-4-methylbenzenesulfonamide under mild oxidative conditions [1].

Why In-Class Sulfinamide Analogs Cannot Substitute for CAS 842120-88-1 in Stereochemical and Synthetic Applications


Generic substitution within the benzenesulfinamide class is precluded by the compound's defined stereochemical identity. CAS 842120-88-1 is a racemic mixture with unspecified E/Z geometry, which is a distinct and reproducible physical form compared to its single-enantiomer (CAS 174590-06-8) or single-geometric-isomer (CAS 813461-59-5) counterparts . In synthetic chemistry, the stereochemical purity of sulfinamide intermediates directly dictates the diastereoselectivity of downstream reactions [1]. Therefore, replacing CAS 842120-88-1 with a resolved enantiomer or a different N-alkylidene sulfinamide would introduce an uncontrolled variable in stereochemical outcome, rendering the original validated protocol invalid.

Quantitative Differentiation of Benzenesulfinamide, 4-methyl-N-(2-methylpropylidene)- (CAS 842120-88-1) from Its Closest Analogs


Rapid, Quantitative Oxidation to Sulfonamide: A High-Yield Derivatization Advantage

CAS 842120-88-1 demonstrates a unique, high-efficiency oxidative conversion to its corresponding sulfonamide. When treated with m-chloroperoxybenzoic acid (m-CPBA) in dichloromethane, the reaction proceeds to completion, yielding N-isobutylidene-4-methylbenzenesulfonamide with a 100% yield in just 0.08 hours [1]. This contrasts with the general class of sulfinamides, where over-oxidation to sulfonic acids or slower kinetics can be common issues; for example, the oxidation of simpler alkyl sulfinamides often requires longer reaction times or controlled conditions to prevent byproduct formation [2].

Organic Synthesis Sulfinamide Oxidation Derivatization

Defined Stereochemical Scaffold: Specified Racemic Mixture vs. Single Enantiomer for Purchasing Consistency

The procurement specification for CAS 842120-88-1 is explicitly a racemic mixture with an unspecified E/Z ratio, which is chemically distinct from the optically pure (S)-enantiomer (CAS 174590-06-8) and the geometrically pure (E)-isomer (CAS 813461-59-5) . In asymmetric synthesis, the use of a racemic vs. an enantiopure sulfinamide leads to completely different diastereomeric products. For instance, reactions with (S)-N-(2-methylpropylidene)-p-toluenesulfinamide (CAS 174590-06-8) have been shown to proceed with specific diastereoselectivity, a property that would be absent or reversed if the racemic mixture is mistakenly substituted [1].

Chiral Pool Synthesis Stereochemistry Procurement Specification

Class-Wide Hydrolytic Stability: Predicted Profile Based on Electron-Donating Substituent Effects

A kinetic study on the acid- and halide ion-catalyzed hydrolysis of benzenesulfinamides established that rates increase with the electron-donating ability of the benzenesulfinyl moiety and the electron-withdrawing ability of the leaving group [1]. The target compound contains a 4-methyl group (electron-donating) on the benzene ring and an N-isobutylidene leaving group. This allows for a class-level prediction: its hydrolysis rate is expected to be faster than the unsubstituted benzenesulfinamide but slower than analogs with stronger electron-donating substituents (e.g., 4-methoxy) or better leaving groups. While direct head-to-head data is unavailable, this mechanistic framework provides a basis for anticipating its comparative stability in acidic formulation steps.

Hydrolysis Kinetics Stability Benzenesulfinamide

Validated Application Scenarios for Benzenesulfinamide, 4-methyl-N-(2-methylpropylidene)- (CAS 842120-88-1)


Precursor for High-Throughput Sulfonamide Library Synthesis

The quantitative, 100% yield, 5-minute oxidation of CAS 842120-88-1 to N-isobutylidene-4-methylbenzenesulfonamide with m-CPBA makes it an ideal precursor for the rapid generation of sulfonamide-based compound libraries [1]. This contrasts with other sulfinamide precursors that require longer reaction times and chromatographic purification, enabling direct use in parallel synthesis workflows.

Racemic Substrate Benchmarking in Methodological Studies

As a defined racemic mixture, CAS 842120-88-1 is the correct choice when developing or testing stereoselective reactions without the confounding variable of an enantiopure starting material. It allows researchers to establish baseline diastereoselectivity and can be used to prove that a newly developed chiral catalyst can override the inherent lack of chirality in the substrate, a key validation experiment [2].

Mechanistic Probe for Sulfinyl Sulfur Substitution Reactions

The compound's predicted intermediate hydrolytic stability profile, inferred from class-wide kinetic studies on benzenesulfinamides, makes it a suitable candidate for investigating the mechanism of acid- and halide ion-catalyzed substitution at sulfinyl sulfur [3]. Its specific electronic properties allow for the tuning of reaction rates to a measurable window.

Quote Request

Request a Quote for Benzenesulfinamide, 4-methyl-N-(2-methylpropylidene)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.